molecular formula C13H19ClN2O B8732430 1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine

1-(2-Chloroethyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B8732430
M. Wt: 254.75 g/mol
InChI Key: MUSOMUXTQGJZKD-UHFFFAOYSA-N
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Patent
US06414157B1

Procedure details

At room temperature, a solution of 19.2 g (0.1 mol) of o-methoxyphenylpiperazine and 13.8 g (0.1 mol) of potassium carbonate in 200 ml of DMF was initially charged and, after 30 min, 30 ml (0.36 mol) of 1-bromo-2-chloroethane were added. The mixture was stirred at room temperature for 2 h. The mixture was poured into ice-water then extracted with methyl tert-butyl ether, and the organic phases were washed with water, dried with sodium sulfate and subsequently concentrated. The residue was dissolved in ethyl acetate and the hydrochloride was precipitated out by addition of 30% strength isopropanol/HCI solution, filtered off with suction and dried at 40° C. in a vacuum drying oven. This gave 17 g (67%) of substance. Melting point 200° C.
Name
o-methoxyphenylpiperazine
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:8][NH:7][CH2:6][CH2:5][N:4]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:15](=[O:18])([O-])[O-].[K+].[K+].Br[CH2:22][CH2:23][Cl:24]>CN(C=O)C>[CH3:15][O:18][C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:4]1[CH2:3][CH2:8][N:7]([CH2:22][CH2:23][Cl:24])[CH2:6][CH2:5]1 |f:1.2.3|

Inputs

Step One
Name
o-methoxyphenylpiperazine
Quantity
19.2 g
Type
reactant
Smiles
COC1N(CCNC1)C1=CC=CC=C1
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
BrCCCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted with methyl tert-butyl ether
WASH
Type
WASH
Details
the organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
the hydrochloride was precipitated out by addition of 30% strength isopropanol/HCI solution
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.